2-Furanylmethyl 4-((1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)benzoate
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Overview
Description
BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER: is a complex organic compound with the molecular formula C23H22N4O5 This compound is characterized by its unique structure, which includes a benzoic acid moiety, a pyridine ring, and a furan ring
Preparation Methods
The synthesis of BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Diazotization: The pyridine derivative undergoes diazotization to introduce the diazenyl group.
Esterification: The benzoic acid moiety is esterified with the furan ring to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER include:
Benzoic Acid Derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities but differ in their functional groups.
Pyridine Derivatives: Compounds such as nicotinic acid and pyridoxine have similar pyridine rings but different substituents.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid have similar furan rings but different functional groups.
The uniqueness of BENZOIC ACID,4-[2-(1-BUTYL-5-CYANO-1,6-DIHYDRO-2-HYDROXY-4-METHYL-6-OXO-3-PYRIDINYL)DIAZENYL]-,2-FURANYLMETHYL ESTER lies in its combination of these three moieties, which imparts specific chemical and biological properties.
Properties
CAS No. |
77154-18-8 |
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Molecular Formula |
C23H21N4O5- |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
4-[(1-butyl-5-cyano-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-2-(furan-2-ylmethyl)benzoate |
InChI |
InChI=1S/C23H22N4O5/c1-3-4-9-27-21(28)19(13-24)14(2)20(22(27)29)26-25-16-7-8-18(23(30)31)15(11-16)12-17-6-5-10-32-17/h5-8,10-11,28H,3-4,9,12H2,1-2H3,(H,30,31)/p-1 |
InChI Key |
HNKJICICARNBDW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C(=C(C(=C(C1=O)N=NC2=CC(=C(C=C2)C(=O)[O-])CC3=CC=CO3)C)C#N)O |
Origin of Product |
United States |
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